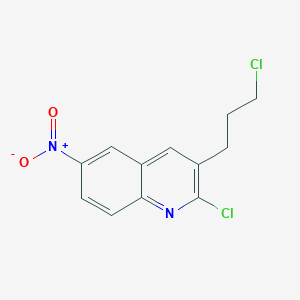
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse pharmacological activities, and this particular compound is no exception.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline typically involves the chlorination of quinoline derivatives followed by nitration. One common method involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride under specific conditions to introduce the chloropropyl group. The nitration step is then carried out using nitric acid to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Chloro-3-(3-chloropropyl)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro groups can also participate in nucleophilic substitution reactions, modifying the activity of enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-chloromethyl-6-ethoxyquinoline
- 2-Chloro-6-methoxyquinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-6-nitroquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
610320-25-7 |
|---|---|
Molekularformel |
C12H10Cl2N2O2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
2-chloro-3-(3-chloropropyl)-6-nitroquinoline |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-5-1-2-8-6-9-7-10(16(17)18)3-4-11(9)15-12(8)14/h3-4,6-7H,1-2,5H2 |
InChI-Schlüssel |
ZTUZJCIVMMXUMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])CCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)
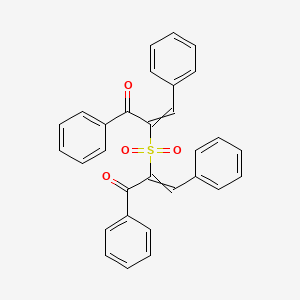
![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)
![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
![Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-](/img/structure/B12581157.png)
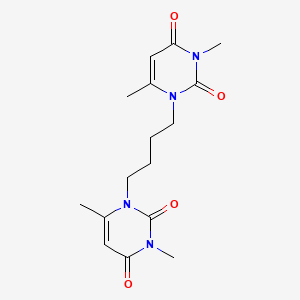
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)

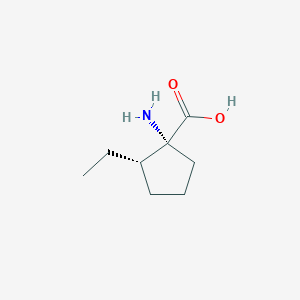
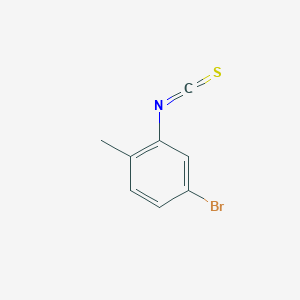

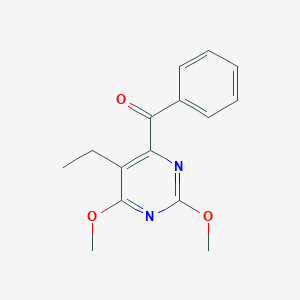
propanedinitrile](/img/structure/B12581234.png)
